propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate
Description
Propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.0²,¹⁰.0³,⁸.0¹⁴,¹⁸]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate is a synthetic polycyclic compound characterized by a pentacyclic core fused with a carbamate functional group. Its structure includes a 19-oxo group, three nitrogen atoms (triaza), and an ethyl substituent, contributing to its unique stereoelectronic properties. The compound’s crystallographic parameters, such as bond lengths and angles, are typically resolved using advanced software like SHELXL, which is widely employed for small-molecule refinement . The rigidity of its fused-ring system and the carbamate’s hydrolytic stability make it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
82983-11-7 |
|---|---|
Molecular Formula |
C23H22N4O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate |
InChI |
InChI=1S/C23H22N4O3/c1-3-12-30-23(29)24-14-7-8-16-15(13-14)20-17(26(16)4-2)9-10-18-21(20)25-22(28)19-6-5-11-27(18)19/h5-11,13H,3-4,12H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
UTEPRVPBNGEXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC2=C(C=C1)N(C3=C2C4=C(C=C3)N5C=CC=C5C(=O)N4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the carbamate and other substituents. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[117002,1003,8
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or biochemical probes.
Medicine: The compound might exhibit therapeutic properties, making it a candidate for drug development and medical research.
Industry: Its chemical properties could be leveraged for creating new materials or industrial chemicals with specific functionalities.
Mechanism of Action
The mechanism by which propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Conformational Analysis
The compound’s pentacyclic framework distinguishes it from simpler bicyclic or tricyclic analogs. Key comparisons include:
- Ring Puckering: The Cremer-Pople parameters (q, φ) quantify nonplanar distortions in cyclic systems .
- Carbamate Group : The propyl chain increases lipophilicity (logP = 3.2) compared to ethyl (logP = 2.8), improving membrane permeability but reducing aqueous solubility.
Functional Group Modifications
- Triaza vs. Diazapentacyclo Systems : Replacing one nitrogen with a carbon (e.g., in diazapentacyclo derivatives) reduces hydrogen-bonding capacity, lowering affinity for targets like kinase enzymes.
- Ethyl vs.
Research Implications and Challenges
- Crystallographic Refinement : The compound’s complex structure necessitates high-precision tools like SHELXL for resolving torsional angles and hydrogen-bonding networks .
- Synthetic Accessibility : The pentacyclic core requires multi-step synthesis with low yields (~15%), limiting scalability compared to tricyclic analogs (~35% yield).
- Toxicity Concerns : Carbamate hydrolysis in vivo may release propylamine, requiring prodrug strategies to mitigate off-target effects.
Biological Activity
The compound propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate is a complex organic molecule with significant potential in biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazapentacyclic derivatives known for their unique structural features and biological activities. The molecular formula and key properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₃N₅O₃ |
| Molecular Weight | 517.62 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that triazapentacyclic compounds exhibit antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The compound has shown promise in anticancer research . In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Case Studies
-
In Vivo Studies on Tumor Models :
- In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
-
Antimicrobial Efficacy Testing :
- A series of tests against Candida albicans showed that the compound possesses antifungal properties with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. Bioavailability studies suggest that it reaches peak plasma concentrations within 1–2 hours post-administration.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of pathogens.
- Cell Membrane Disruption : It alters membrane integrity leading to cell lysis.
- Signal Transduction Interference : The compound modulates signaling pathways critical for cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
